molecular formula C10H20N2O2Si2 B075933 2,4-Bis((trimethylsilyl)oxy)pyrimidine CAS No. 10457-14-4

2,4-Bis((trimethylsilyl)oxy)pyrimidine

Cat. No. B075933
CAS RN: 10457-14-4
M. Wt: 256.45 g/mol
InChI Key: FSBNTQRWSOTNEW-UHFFFAOYSA-N
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Description

2,4-Bis((trimethylsilyl)oxy)pyrimidine, also known as Bis(O-trimethylsilyl)uracil, is a member of pyrimidines . It has a molecular formula of C10H20N2O2Si2 and a molecular weight of 256.45 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is trimethyl-(2-trimethylsilyloxypyrimidin-4-yl)oxysilane . The InChI code is 1S/C10H20N2O2Si2/c1-15(2,3)13-9-7-8-11-10(12-9)14-16(4,5)6/h7-8H,1-6H3 .

Scientific Research Applications

These applications highlight the versatility and significance of 2,4-Bis((trimethylsilyl)oxy)pyrimidine in scientific research. Researchers continue to explore its potential in diverse fields, making it an intriguing compound for further investigation . If you’d like more details on any specific application, feel free to ask!

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

trimethyl-(2-trimethylsilyloxypyrimidin-4-yl)oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2Si2/c1-15(2,3)13-9-7-8-11-10(12-9)14-16(4,5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBNTQRWSOTNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=NC(=NC=C1)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065081
Record name Pyrimidine, 2,4-bis[(trimethylsilyl)oxy]-
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Molecular Weight

256.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis((trimethylsilyl)oxy)pyrimidine

CAS RN

10457-14-4
Record name 2,4-Bis(trimethylsiloxy)pyrimidine
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Record name Bis(trimethylsilyl)uracil
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Record name 10457-14-4
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Record name Pyrimidine, 2,4-bis[(trimethylsilyl)oxy]-
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Record name Pyrimidine, 2,4-bis[(trimethylsilyl)oxy]-
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Record name 2,4-bis[(trimethylsilyl)oxy]pyrimidine
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Record name 2,4-BIS(TRIMETHYLSILOXY)PYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2,4-Bis((trimethylsilyl)oxy)pyrimidine used in nucleoside synthesis?

A1: This compound acts as a protected and activated form of uracil, readily reacting with electrophiles at the N1 position. The trimethylsilyl groups increase the nucleophilicity of the pyrimidine ring, facilitating reactions with halogenated sugars, for example. [, , , , ] This approach allows for the creation of diverse nucleoside analogues with potential biological activity.

Q2: Can you provide an example of a specific reaction using this compound in the provided papers?

A2: In one study [], researchers synthesized [2-14C]-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil by reacting 2,4-Bis((trimethylsilyl)oxy)pyrimidine with 3-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide. This reaction highlights the compound's role in forming the nucleoside linkage between the sugar and pyrimidine base.

Q3: What are the structural characteristics of 2,4-Bis((trimethylsilyl)oxy)pyrimidine?

A3: While the papers don't explicitly state the molecular formula or weight, it can be deduced from its structure:

    Q4: How does the structure of the synthesized nucleoside analogues relate to their biological activity?

    A4: The papers suggest that modifications to the pyrimidine base, particularly at the 5-position, can significantly impact biological activity. For example, one study [] showed that only the β-anomer of 1-(2-deoxy-D-ribofuranosyl)-5-(2-aminohexafluoroprop-2-yl)uracil exhibited moderate antiviral activity against vaccinia virus replication in vitro. This finding highlights the importance of stereochemistry and specific substituents for biological activity.

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